

# Efonidipine and Related Compounds: A Technical Guide for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Efo-dine*

Cat. No.: B000131

[Get Quote](#)

An In-depth Review of the Dual L- and T-Type Calcium Channel Blocker

## Introduction

Efonidipine is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) with a unique pharmacological profile characterized by its ability to block both L-type and T-type voltage-gated calcium channels.<sup>[1][2][3]</sup> This dual blockade confers distinct therapeutic advantages, including potent antihypertensive effects with a reduced incidence of reflex tachycardia, a common side effect observed with selective L-type CCBs.<sup>[3][4]</sup> Marketed under the brand name Landel®, among others, since its launch in 1995, efonidipine has been a subject of significant research for its cardiovascular and renal protective effects.<sup>[2][5]</sup> This technical guide provides a comprehensive overview of efonidipine, its mechanism of action, pharmacokinetic profile, clinical efficacy, and related analogues, tailored for researchers, scientists, and drug development professionals.

## Core Mechanism of Action: Dual Calcium Channel Blockade

Efonidipine exerts its primary pharmacological effects by inhibiting the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle and cardiac cells.<sup>[3]</sup>

- L-type Calcium Channel Blockade: Similar to other dihydropyridine CCBs, efonidipine blocks L-type calcium channels, which are abundant in vascular smooth muscle. This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[3]
- T-type Calcium Channel Blockade: What distinguishes efonidipine is its additional ability to block T-type calcium channels.[3] These channels are prevalent in the sinoatrial (SA) node and atrioventricular (AV) node, as well as in the renal microvasculature.[6] Blockade of T-type channels in the SA node leads to a decrease in heart rate (negative chronotropic effect), which counteracts the reflex tachycardia often induced by the vasodilation from L-type channel blockade.[2][3] This contributes to a more favorable myocardial oxygen supply-and-demand balance.

## In Vitro Inhibitory Activity

The inhibitory potency of efonidipine on both L-type and T-type calcium channels has been quantified in electrophysiological studies.

| Parameter | Value                  | Channel Type | Cell Type                       | Stimulation Frequency (Hz) | Reference |
|-----------|------------------------|--------------|---------------------------------|----------------------------|-----------|
| IC50      | 1.8 nmol/L             | L-type       | Not Specified                   | Not Specified              | [1]       |
| IC50      | 0.35 $\mu$ mol/L       | T-type       | Not Specified                   | Not Specified              | [1]       |
| IC50      | $1.3 \times 10^{-8}$ M | T-type       | Guinea-pig ventricular myocytes | 1                          | [6][7]    |
| IC50      | $2.0 \times 10^{-6}$ M | T-type       | Guinea-pig ventricular myocytes | 0.2                        | [6][7]    |
| IC50      | $6.3 \times 10^{-6}$ M | T-type       | Guinea-pig ventricular myocytes | 0.05                       | [6][7]    |

Note: The inhibitory effect of efonidipine on T-type calcium channels is frequency-dependent, with higher potency observed at higher stimulation frequencies.<sup>[7]</sup>

## Signaling Pathways and Downstream Effects

The dual calcium channel blockade of efonidipine initiates a cascade of downstream effects that contribute to its therapeutic profile.



[Click to download full resolution via product page](#)

*Signaling pathway of Efonidipine's dual calcium channel blockade.*

## Renal Hemodynamics and Aldosterone Suppression

A key feature of efonidipine is its beneficial effect on renal function. By blocking both afferent and efferent arterioles in the glomerulus, efonidipine reduces intraglomerular pressure, leading to a decrease in proteinuria.<sup>[3]</sup>

Furthermore, efonidipine has been shown to suppress aldosterone synthesis and secretion.<sup>[3]</sup> This is achieved, at least in part, by inhibiting T-type calcium channels in the adrenal cortex,

which in turn downregulates the expression of 11- $\beta$ -hydroxylase and aldosterone synthase, key enzymes in aldosterone production. This reduction in aldosterone contributes to both cardiovascular and renal protection.

## Pharmacokinetics and Metabolism

### Preclinical Pharmacokinetics

While comprehensive data in dogs and monkeys is limited in publicly available literature, pharmacokinetic studies in rats provide some insights.

| Parameter                     | Value                                           | Species      | Dose                | Route | Reference           |
|-------------------------------|-------------------------------------------------|--------------|---------------------|-------|---------------------|
| Cmax                          | 1.41 (relative increase with EFESD formulation) | Rat (Wistar) | 10 mg/kg            | Oral  | <a href="#">[8]</a> |
| Tmax                          | ~1.5 - 3.67 hours                               | Rat (Wistar) | 10 mg/kg            | Oral  | <a href="#">[8]</a> |
| AUC                           | 2.10 (relative increase with EFESD formulation) | Rat (Wistar) | 10 mg/kg            | Oral  | <a href="#">[8]</a> |
| Half-life (t <sub>1/2</sub> ) | ~4 hours                                        | Rat (Wistar) | 10 mg/kg            | Oral  | <a href="#">[8]</a> |
| Bioavailability               | 19.5 - 25.0%                                    | Rat          | 5, 10, and 20 mg/kg | Oral  | <a href="#">[8]</a> |

Note: Some values are presented as relative changes due to formulation differences as reported in the source.

## Human Pharmacokinetics

In healthy human volunteers, efondipine exhibits the following pharmacokinetic profile:

| Parameter    | Mean Value | Range        | Reference |
|--------------|------------|--------------|-----------|
| Cmax (ng/mL) | 36.25      | 9.66 - 66.91 | [5]       |
| Tmax (hours) | 2.59       | 1.50 - 3.67  | [5]       |
| T1/2 (hours) | 4.18       | 2.15 - 6.85  | [5]       |

## Metabolism

Efonidipine is primarily metabolized in the liver. The main metabolites are N-dephenylated efonidipine (DPH), deaminated efonidipine (AL), and N-debenzylated efonidipine (DBZ).<sup>[5]</sup> Both DPH and DBZ exhibit calcium antagonist activity, although their contribution to the overall pharmacological effect of efonidipine is considered to be minor.<sup>[5]</sup> The majority of the therapeutic effect is attributed to the unchanged parent drug.<sup>[5]</sup>



[Click to download full resolution via product page](#)

*Metabolic pathway of Efonidipine.*

## Clinical Efficacy

Multiple clinical trials have demonstrated the efficacy and safety of efonidipine in the management of hypertension.

## Comparative Clinical Trials

| Trial         | Comparator    | Key Findings                                                                                                                                                                                                           | Reference |
|---------------|---------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| -             | Amlodipine    | Efonidipine (40 mg/day) was non-inferior to amlodipine (5 mg/day) in reducing systolic and diastolic blood pressure after 28 days.                                                                                     | -         |
| PERFECT Trial | Cilnidipine   | Both efonidipine and cilnidipine effectively controlled blood pressure and reduced proteinuria over 90 days. The antiproteinuric effect was more pronounced with efonidipine.                                          | -         |
| -             | ACE Inhibitor | In hypertensive patients with renal impairment, both efonidipine and an ACE inhibitor produced similar reductions in blood pressure and proteinuria over 48 weeks. Efonidipine was associated with fewer side effects. | -         |

## Effects on Blood Pressure and Heart Rate

In a study of patients with mild-to-moderate essential hypertension, 12 weeks of treatment with efonidipine (40-60 mg daily) resulted in significant reductions in both blood pressure and heart

rate.[5]

- Systolic Blood Pressure: Decreased from  $144.6 \pm 8.2$  mmHg to  $132.9 \pm 13.5$  mmHg.[5]
- Diastolic Blood Pressure: Decreased from  $96.9 \pm 5.4$  mmHg to  $88.3 \pm 8.6$  mmHg.[5]
- Resting Heart Rate: Decreased from  $81.5 \pm 5.3$  bpm to  $71.8 \pm 9.9$  bpm.[5]

## Efonidipine Analogues

Research into efonidipine analogues has been limited. However, studies on its enantiomers have revealed interesting properties. Efonidipine is a racemic mixture of R(-) and S(+) isomers. [9] The S(+) isomer is a potent blocker of both L-type and T-type calcium channels, similar to the racemic mixture.[9] In contrast, the R(-) isomer has been identified as a selective blocker of T-type calcium channels.[9] This selectivity of the R(-) enantiomer could offer a more targeted therapeutic approach for conditions where T-type calcium channel activity is a key pathological factor. Further research into the synthesis and pharmacological evaluation of other efonidipine derivatives could lead to the development of novel therapeutics with improved efficacy and safety profiles.

## Experimental Protocols

### Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade

This protocol outlines the general procedure for assessing the inhibitory effect of efonidipine on voltage-gated calcium channels.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Felodipine analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. johsr.com [johsr.com]
- 6. Efonidipine | C34H38N3O7P | CID 119171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00113C [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Efonidipine and Related Compounds: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b000131#efo-dine-related-compounds-and-analogues>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)